L-Alanyl-L-proline

Description

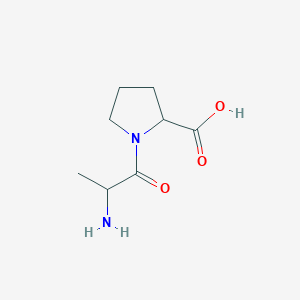

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUFUBLGADILS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872180 | |

| Record name | L-Alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13485-59-1 | |

| Record name | L-Alanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13485-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013485591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-L-alanyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5K79L0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Alanyl-L-proline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-proline is a dipeptide composed of the amino acids L-alanine and L-proline. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological significance. It includes detailed experimental protocols for its synthesis, purification, and analysis, tailored for a scientific audience. Furthermore, this document explores the role of proline-containing peptides in cellular signaling and presents relevant data in a structured format to facilitate research and development.

Chemical Structure and Identifiers

This compound is a dipeptide formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-proline.[1] The presence of the rigid pyrrolidine ring from the proline residue imparts unique conformational properties to this molecule.[2]

| Identifier | Value | Reference |

| IUPAC Name | (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | [3] |

| Synonyms | Ala-Pro, AP, H-Ala-Pro-OH | [3] |

| CAS Number | 13485-59-1 | [3] |

| Molecular Formula | C₈H₁₄N₂O₃ | [3] |

| Canonical SMILES | C--INVALID-LINK--N | [3] |

| InChI Key | WPWUFUBLGADILS-WDSKDSINSA-N | [3] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid that is soluble in water.[4] Its zwitterionic nature at physiological pH contributes to its polarity.[4]

| Property | Value | Reference |

| Molecular Weight | 186.21 g/mol | [3] |

| Melting Point | 170-178 °C | [5] |

| pKa (Strongest Acidic) | 3.71 (Predicted) | |

| pKa (Strongest Basic) | 8.38 (Predicted) | |

| XLogP3 | -2.7 | [5] |

| Water Solubility | Soluble | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra are not publicly available, typical chemical shifts and fragmentation patterns can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference data for the individual amino acids, L-alanine and L-proline, can provide an estimation of the expected chemical shifts in the dipeptide. In a ¹H-NMR spectrum, one would expect to see signals corresponding to the alpha-protons of both amino acid residues, the methyl protons of alanine, and the protons of the proline ring. The ¹³C-NMR spectrum would show distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as for the alpha-carbons and side-chain carbons.[6][7]

Mass Spectrometry (MS)

Mass spectrometry of proline-containing peptides often exhibits characteristic fragmentation patterns, commonly referred to as the "proline effect".[1][8] Collision-induced dissociation (CID) typically results in preferential cleavage at the N-terminal side of the proline residue, leading to the formation of prominent y-ions.[1] For a dipeptide like this compound, fragmentation would also be expected at the peptide bond. The deprotonated molecule often shows a characteristic loss of C₂H₄.[1]

Biological Significance and Signaling Pathways

This compound, as a dipeptide, plays a role as a metabolite.[3] Proline-containing peptides are involved in a multitude of biological processes, including signal transduction, transcription, and cell motility.[9] While specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of proline and related dipeptides offer significant insights.

Proline metabolism itself is linked to cellular stress responses and energy homeostasis.[10] Proline-rich motifs are recognized by SH3 domains, which are crucial in cell signaling and the regulation of tyrosine kinase activity.[9] Furthermore, dipeptides are substrates for various enzymes, including dipeptidyl peptidases (DPPs), such as DPP-IV, which are implicated in numerous physiological processes.[11] this compound can serve as a substrate for DPP-IV.[11][12]

Figure 1. Potential cellular roles and interactions of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, which can be adapted for similar dipeptides.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.[13]

Materials:

-

Fmoc-L-Pro-Wang resin

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell Fmoc-L-Pro-Wang resin in DCM for 30 minutes, followed by washing with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from proline. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude product to obtain a white powder.

Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification by Preparative Reversed-Phase HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

-

Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the appropriate gradient. A shallow gradient (e.g., 0-30% Solvent B over 30 minutes) is often effective for small peptides.

-

Preparative Run: Scale up the optimized method to the preparative column.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Analysis by HPLC-MS

Instrumentation and Materials:

-

HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)

-

Analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in Solvent A.

-

Chromatographic Separation:

-

Inject the sample onto the analytical column.

-

Apply a suitable gradient (e.g., 5-50% Solvent B over 10 minutes).

-

Set the flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40 °C).

-

-

Mass Spectrometric Detection:

-

Set the mass spectrometer to positive ion mode.

-

Monitor for the expected [M+H]⁺ ion (m/z 187.11).

-

Acquire MS/MS data for structural confirmation, looking for characteristic fragment ions.

-

Figure 3. Workflow for the HPLC-MS analysis of this compound.

Conclusion

This compound is a dipeptide with distinct chemical and physical properties owing to its constituent amino acids. Its role in biological systems, particularly as a metabolite and a potential substrate for key enzymes like DPP-IV, makes it a molecule of interest for biochemical and pharmaceutical research. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of this compound, enabling further investigation into its biological functions and potential applications.

References

- 1. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 13485-59-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H14N2O3 | CID 83525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound(13485-59-1) 13C NMR spectrum [chemicalbook.com]

- 7. bmse000047 L-Proline at BMRB [bmrb.io]

- 8. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 12. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

L-Alanyl-L-proline: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Alanyl-L-proline (Ala-Pro) is a dipeptide composed of the amino acids L-alanine and L-proline joined by a peptide bond.[1][2] Its unique structure, featuring the rigid pyrrolidine ring of proline, imparts specific conformational properties that make it a valuable tool in biochemical and pharmaceutical research.[3][4] This dipeptide serves as a model compound for studying protein folding, enzyme-substrate interactions, and peptide transport mechanisms.[1][4] It is also a known chemical intermediate in the synthesis of various pharmaceutical agents, including Angiotensin-Converting Enzyme (ACE) inhibitors.[5] This guide provides a detailed overview of the core physicochemical characteristics of this compound, its synthesis, and analytical methodologies.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These parameters are critical for its application in experimental settings, from ensuring solubility in buffer systems to predicting its behavior in biological environments.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | [6] |

| Synonyms | H-Ala-Pro-OH, Alanylproline, AP dipeptide | [4] |

| CAS Number | 13485-59-1 | [7] |

| Molecular Formula | C₈H₁₄N₂O₃ | [7] |

| Molecular Weight | 186.21 g/mol | [7] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 170-178 °C | [2][7][8] |

| Boiling Point | 403.8 ± 40.0 °C (Predicted) | [7][8] |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in water; sparingly soluble in nonpolar organic solvents. | [1][3][9][10] |

| pKa (Strongest Acidic) | 3.19 - 3.71 (Predicted) | [10][11] |

| pKa (Strongest Basic) | 8.38 (Predicted) | [11] |

| LogP | -2.7 to -3.11 (Computed/Extrapolated) | [2][6] |

| Specific Rotation [α]²⁰/D | -112° to -118° (c=2, H₂O) | [7][8][12] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established peptide chemistry protocols.

Classical Solution-Phase Synthesis

A common method involves the coupling of protected amino acid derivatives in solution. For instance, N-(t-butoxycarbonyl)-L-alanine is coupled with the benzyl ester of L-proline using a coupling agent like dicyclohexylcarbodiimide (DCC).[5] The protecting groups (N-Boc and benzyl ester) are subsequently removed through acidolysis (e.g., with trifluoroacetic acid) and hydrolysis or hydrogenolysis, respectively, to yield the final dipeptide.[5]

Solid-Phase Peptide Synthesis (SPPS)

This compound can also be efficiently prepared using SPPS methodologies.[1] This technique involves anchoring the C-terminal amino acid (L-proline) to a solid resin, followed by the sequential addition of the protected N-terminal amino acid (L-alanine). The process is typically automated to ensure high purity and yield.[1]

Purification

Post-synthesis, this compound must be purified to remove unreacted starting materials, by-products, and coupling reagents.[9] Standard purification techniques include recrystallization from appropriate solvent systems and chromatographic methods such as reversed-phase high-performance liquid chromatography (HPLC).

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for structural elucidation.

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of both alanine and proline residues.

-

¹³C NMR: Confirms the carbon framework of the molecule. Spectral data for this compound is publicly available.[13]

-

Advanced NMR Studies: Techniques like NOE can be used to study the cis-trans isomerization around the Ala-Pro peptide bond, a key feature of proline-containing peptides.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the dipeptide. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate mass spectra, with the molecular ion peak corresponding to the mass of this compound (186.21 Da).[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC methods are commonly used.[16] Furthermore, specialized HPLC techniques have been developed to study the kinetics of the cis-trans isomerization of the peptide bond, which is known to be a rate-determining step in protein folding.[17]

Detailed Experimental Protocols

Protocol: HPLC Analysis of Cis-Trans Isomerization

This protocol is based on the on-line temperature-jump relaxation HPLC method for measuring kinetic parameters of isomerization.[17]

-

System Setup: An HPLC system equipped with two columns, a temperature-controlled sample injector, and a UV detector.

-

Columns:

-

First column (for reaction): L-column2 ODS (100 x 4.6 mm i.d.)

-

Second column (for separation): L-column2 ODS (50 x 4.6 mm i.d.)

-

-

Mobile Phase: 0.10 mol L⁻¹ phosphate buffer (pH 7.0).

-

Flow Rate: Varies depending on the desired incubation time (e.g., 0.3-0.5 mL min⁻¹).

-

Temperature: The sample is initially held at a low temperature (e.g., 5 °C) to establish an equilibrium of isomers and then rapidly heated (T-jump) to a higher temperature (e.g., 45 °C) to initiate isomerization.

-

Detection: UV detection at 205 nm.

-

Procedure: The sample of this compound is injected and held in the first column for a specific incubation time. The flow is then initiated, moving the sample to the second, shorter column for rapid separation of the cis and trans isomers. By varying the incubation time, the kinetic profile of the isomerization can be determined.[17]

Protocol: General NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 1-5 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in a deuterated solvent. For peptides, Deuterium Oxide (D₂O) is commonly used. Use a standard volume (e.g., 0.5-0.7 mL).

-

Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS or TSP).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and/or 2D spectra (e.g., COSY, TOCSY) according to the instrument's standard procedures. The sample should be analyzed at a controlled temperature (e.g., 298K) and pH (e.g., 7.4) for reproducibility.[18]

Biological Context and Associated Pathways

This compound is recognized for its role in various biological systems. It can be used to study dipeptide metabolism and cell uptake mechanisms.[8] It is a substrate for certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), making it relevant in metabolic research.[4]

While specific signaling pathways directly activated by this compound are not extensively documented, the metabolism of its constituent amino acid, proline, is deeply interconnected with cellular signaling, particularly in response to stress. Proline metabolism can influence the cellular redox state by generating reactive oxygen species (ROS) during its catabolism, which in turn can activate signaling cascades like MAPK pathways.[19]

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 13485-59-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 13485-59-1(this compound) | Kuujia.com [kuujia.com]

- 5. WO1994026771A1 - Process for the stereoselective preparation of this compound - Google Patents [patents.google.com]

- 6. This compound | C8H14N2O3 | CID 83525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-L-alanyl-L-proline [chembk.com]

- 8. This compound | 13485-59-1 [chemicalbook.com]

- 9. Buy this compound hydrate (EVT-12196604) [evitachem.com]

- 10. This compound CAS#: 13485-59-1 [m.chemicalbook.com]

- 11. Showing Compound Alanyl-Proline (FDB098189) - FooDB [foodb.ca]

- 12. This compound | 13485-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound(13485-59-1) 13C NMR [m.chemicalbook.com]

- 14. Amino Acids: Proline [imserc.northwestern.edu]

- 15. mzCloud – L Alanyl L proline [mzcloud.org]

- 16. 1-D-Alanyl-L-proline | SIELC Technologies [sielc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bmse000047 L-Proline at BMRB [bmrb.io]

- 19. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of L-Alanyl-L-proline Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis and purification of the dipeptide L-Alanyl-L-proline, a crucial intermediate in the synthesis of various pharmaceuticals, including ACE inhibitors like Enalapril. This document details both solution-phase and solid-phase synthetic approaches and outlines the most effective purification techniques, with a focus on providing actionable experimental protocols and comparative data.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-proline. Its stereoselective synthesis and high-purity isolation are critical for its application in pharmaceutical manufacturing, where impurity profiles can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explores the chemical strategies and purification technologies employed to obtain high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis

Solution-phase synthesis is a classical approach that involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection steps to yield the final dipeptide.

A common route involves the coupling of N-terminally protected L-alanine and C-terminally protected L-proline. For instance, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl ester of L-proline using a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

Experimental Protocol: Coupling of N-Boc-L-alanine and L-proline Benzyl Ester

-

Materials: N-(t-butoxycarbonyl)-L-alanine, L-proline benzyl ester hydrochloride, dicyclohexylcarbodiimide (DCC), triethylamine, and an appropriate solvent like dichloromethane (DCM).

-

Procedure:

-

Dissolve L-proline benzyl ester hydrochloride in DCM and neutralize with triethylamine.

-

Add N-(t-butoxycarbonyl)-L-alanine to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Filter the precipitated dicyclohexylurea (DCU) by-product.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(t-butoxycarbonyl)-L-alanyl-L-proline benzyl ester.

-

The protected dipeptide is then subjected to two deprotection steps: removal of the N-terminal Boc group and cleavage of the C-terminal benzyl ester. The Boc group is typically removed by treatment with an acid such as trifluoroacetic acid (TFA), while the benzyl ester is cleaved via catalytic hydrogenation.[1]

Experimental Protocol: Deprotection of N-(t-butoxycarbonyl)-L-alanyl-L-proline Benzyl Ester

-

Boc Deprotection:

-

Dissolve the protected dipeptide in a solution of TFA in DCM (e.g., 25-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the TFA salt of this compound benzyl ester.

-

-

Benzyl Ester Cleavage:

-

Dissolve the TFA salt in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at a suitable pressure (e.g., 55 psi) until the reaction is complete, as monitored by HPLC.[2]

-

Filter the catalyst through a pad of Celite.

-

Concentrate the filtrate to obtain crude this compound.

-

A patent for a stereoselective preparation of this compound reports a final product with a chemical purity of over 99% as determined by HPLC.[2]

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more streamlined approach, with simplified purification of intermediates. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3]

The synthesis begins with the attachment of Fmoc-L-proline to a solid support (resin). This is followed by a cycle of Fmoc deprotection and coupling of the subsequent amino acid, Fmoc-L-alanine. Finally, the dipeptide is cleaved from the resin.

References

L-Alanyl-L-proline: A Technical Guide to its Biological Functions in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-proline is a dipeptide composed of the amino acids L-alanine and L-proline. As a structural component of proteins and a product of protein degradation, this dipeptide is increasingly recognized for its potential biological activities within cellular systems. Its unique structure, combining the small, non-polar L-alanine with the cyclic secondary amino acid L-proline, confers specific physicochemical properties that may underlie its functional roles. This technical guide provides an in-depth overview of the known and potential biological functions of this compound at the cellular level, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While much of the detailed functional data is extrapolated from studies on its constituent amino acids, particularly L-proline, and other proline-containing peptides, this guide aims to consolidate the current understanding and provide a framework for future research into the specific roles of this compound.

Core Biological Functions and Mechanisms

This compound is implicated in several key cellular processes, including antioxidant defense, modulation of inflammatory responses, regulation of the extracellular matrix, and control of cell growth and proliferation through signaling pathways.

Antioxidant Activity

This compound is suggested to possess antioxidant properties, contributing to the cellular defense against oxidative stress induced by reactive oxygen species (ROS). The antioxidant capacity is often attributed to the proline residue, which can act as a ROS scavenger.

Quantitative Data:

Currently, there is a lack of specific quantitative data (e.g., IC50 values) from cellular antioxidant assays performed directly with this compound. However, studies on peptides containing alanine and proline have demonstrated free radical scavenging activity in chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

This protocol describes a common method to quantify intracellular ROS levels, which can be used to assess the antioxidant potential of this compound.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

Cells of interest (e.g., fibroblasts, macrophages)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

This compound

-

Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Cell Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle control.

-

Induction of Oxidative Stress: Induce oxidative stress by adding an appropriate concentration of H₂O₂ for a defined period (e.g., 30-60 minutes). Include a non-stressed control.

-

DCFH-DA Staining:

-

Wash the cells once with warm PBS.

-

Add DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells twice with warm PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Calculate the percentage of ROS inhibition by this compound compared to the H₂O₂-treated control.

Workflow Diagram:

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by modulating the production of inflammatory mediators such as nitric oxide (NO). This is a plausible function given that some peptides have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data:

Experimental Protocol: Measurement of Nitric Oxide Production using Griess Assay

This protocol details the measurement of nitrite, a stable breakdown product of NO, in cell culture supernatants to assess the anti-inflammatory potential of this compound.

Principle: The Griess reagent system is a colorimetric assay that detects nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound. The absorbance of this compound at ~540 nm is proportional to the nitrite concentration.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium

-

LPS (Lipopolysaccharide)

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of each supernatant.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Analysis: Calculate the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.

Workflow Diagram:

Regulation of Extracellular Matrix (ECM) and Cell Migration

Given that L-proline is a crucial component of collagen, this compound may play a role in ECM synthesis and remodeling. This could involve stimulating collagen production and potentially influencing the expression of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation. Furthermore, by influencing the ECM, this dipeptide might affect cell migration, a critical process in wound healing and tissue regeneration.

Quantitative Data:

Direct quantitative data on the effect of this compound on collagen synthesis, MMP expression, and cell migration is limited. However, studies on collagen-derived peptides, some containing proline and alanine, have shown to increase the expression of collagen-related genes in human dermal fibroblasts.[1] For instance, treatment with collagen peptides has been shown to significantly increase COL1A1 gene expression.[1]

Experimental Protocol: Scratch Wound Healing Assay for Cell Migration

This protocol can be used to assess the effect of this compound on the migratory capacity of cells, such as fibroblasts.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close this gap is monitored over time. An increased rate of closure in the presence of a test compound suggests a pro-migratory effect.

Materials:

-

Fibroblast cells

-

Cell culture medium

-

This compound

-

Sterile p200 pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well or 12-well plate.

-

Creating the Scratch: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound. Include a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.

-

Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure.

Logical Relationship Diagram:

Modulation of Cellular Signaling Pathways

L-proline has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6] It is plausible that this compound, as a source of proline, could also influence this pathway.

Signaling Pathway: mTORC1 Activation

The mTORC1 pathway integrates signals from growth factors and amino acids to control protein synthesis. Activation of mTORC1 leads to the phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote translation initiation.

Experimental Protocol: Western Blotting for mTORC1 Signaling Proteins

This protocol can be used to determine if this compound activates the mTORC1 pathway by examining the phosphorylation status of key signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of proteins, one can assess the activation state of a signaling pathway.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram:

Summary of Quantitative Data

As research on the specific biological functions of this compound is still emerging, a comprehensive table of quantitative data from cellular assays is currently limited. The following table provides a template for summarizing such data as it becomes available.

| Biological Function | Cell Type | Assay | Parameter | This compound Concentration | Result | Reference |

| Antioxidant Activity | e.g., Fibroblasts | DCFH-DA | % ROS Inhibition | e.g., 10, 50, 100 µM | Data Needed | Data Needed |

| Anti-inflammatory | e.g., RAW 264.7 | Griess Assay | % NO Inhibition | e.g., 10, 50, 100 µM | Data Needed | Data Needed |

| ECM Synthesis | e.g., Fibroblasts | qPCR | COL1A1 Fold Change | e.g., 100 µg/mL | Data Needed | [1] |

| Cell Migration | e.g., Fibroblasts | Scratch Assay | % Wound Closure | e.g., 10, 50, 100 µM | Data Needed | Data Needed |

| mTOR Signaling | e.g., Myoblasts | Western Blot | p-p70S6K/p70S6K Ratio | e.g., 0.5 mM | Data Needed | [6] |

Conclusion and Future Directions

This compound is a dipeptide with the potential to influence a range of cellular functions, including antioxidant defense, inflammation, ECM dynamics, and cell growth signaling. While direct experimental evidence for the dipeptide itself is still accumulating, the known roles of its constituent amino acid, L-proline, provide a strong rationale for these proposed functions.

Future research should focus on generating specific quantitative data for this compound in various cellular models. This will involve:

-

Performing dose-response studies to determine the IC50 or EC50 values for its antioxidant and anti-inflammatory activities.

-

Quantifying its effects on the expression of key genes and proteins involved in ECM synthesis and degradation.

-

Elucidating the precise molecular mechanisms by which it may influence signaling pathways such as mTOR.

-

Conducting in vivo studies to validate the cellular findings and assess its potential for therapeutic applications in areas such as wound healing, skin aging, and inflammatory disorders.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the cellular biology of this compound and provides a roadmap for future investigations into this promising dipeptide.

References

- 1. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 4. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanyl-L-proline: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-proline, a dipeptide composed of L-alanine and L-proline, plays a significant role in various biological processes primarily through its interaction with specific enzymes and its contribution to cellular signaling and metabolic pathways. This technical guide elucidates the core mechanisms of action of this compound, providing a comprehensive overview of its enzymatic hydrolysis, its influence on key signaling cascades, and its role in metabolic regulation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and leveraging the biological functions of this dipeptide.

Core Mechanism of Action: Enzymatic Hydrolysis

The primary mechanism of action of this compound in biological systems is its role as a substrate for two key enzymes: Prolidase and Dipeptidyl Peptidase-IV (DPP-IV).

Prolidase (PEPD): A Key Player in Collagen Metabolism

Prolidase, also known as Peptidase D, is a cytosolic exopeptidase that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue.[1] this compound is a natural substrate for prolidase, which cleaves the peptide bond to release L-alanine and L-proline.

This enzymatic action is critical for the final stages of collagen degradation and the recycling of proline for the synthesis of new collagen and other proteins.[1] The released proline can also act as a signaling molecule and a source of energy. Prolidase requires manganese ions (Mn2+) for its catalytic activity.[2] A deficiency in prolidase activity leads to a rare autosomal recessive disorder known as prolidase deficiency, characterized by the accumulation of proline-containing dipeptides in the urine and various clinical manifestations.[1]

Experimental Protocol: Prolidase Activity Assay

A common method to determine prolidase activity involves the quantification of proline released from a substrate like this compound using Chinard's reagent.[1][3]

Principle: Prolidase in the sample hydrolyzes the dipeptide substrate. The released proline is then measured colorimetrically.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Manganese chloride (MnCl2) solution (e.g., 1 mM)

-

This compound solution (substrate)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Chinard's reagent (ninhydrin in glacial acetic acid and phosphoric acid)

-

L-proline standards

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare cell or tissue homogenates in an appropriate buffer.

-

Pre-incubation: Incubate the enzyme preparation with MnCl2 to ensure enzyme activation.

-

Reaction Initiation: Add the this compound substrate to the activated enzyme solution and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Color Development: Add Chinard's reagent to the reaction mixture and heat. The proline reacts with ninhydrin to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) and determine the amount of proline released by comparing it to a standard curve generated with known concentrations of L-proline.

A fluorometric method has also been developed for determining prolidase activity, offering an alternative with high sensitivity.[4][5]

Dipeptidyl Peptidase-IV (DPP-IV/CD26): A Regulator of Peptides and Glucose Homeostasis

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[6][7] this compound can serve as a substrate for DPP-IV. This enzyme is a transmembrane glycoprotein found on the surface of many cell types and also exists in a soluble form in plasma.

DPP-IV plays a crucial role in various physiological processes, including:

-

Glucose Metabolism: It is a key regulator of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. By inactivating GLP-1, DPP-IV influences glucose homeostasis.[6]

-

Immune Regulation: As the T-cell activation antigen CD26, it is involved in immune responses.[6]

The cleavage of this compound by DPP-IV would release L-alanine and L-proline. The significance of this specific dipeptide as a physiological substrate for DPP-IV in vivo is an area of ongoing research. However, the interaction is well-established in vitro.

Experimental Protocol: DPP-IV Activity Assay

A widely used method for measuring DPP-IV activity is a fluorescence-based assay using a synthetic substrate.[6][8]

Principle: DPP-IV cleaves a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is proportional to the DPP-IV activity.

Materials:

-

DPP-IV assay buffer (e.g., Tris buffer, pH 8.0)

-

DPP-IV substrate (H-Gly-Pro-AMC)

-

DPP-IV enzyme source (purified enzyme, cell lysates, or plasma)

-

DPP-IV inhibitor (e.g., sitagliptin) for control experiments

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

-

Sample Preparation: Prepare samples (e.g., diluted plasma, cell lysates) in the assay buffer.

-

Reaction Initiation: Add the DPP-IV substrate to the samples in a 96-well plate.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals.

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). The activity can be quantified by comparing the rate to a standard curve generated with known concentrations of AMC.

Signaling Pathways Influenced by this compound Metabolites

The hydrolysis of this compound releases L-alanine and L-proline, which are not merely metabolic end-products but also act as signaling molecules and fuel sources, influencing key cellular pathways.

Proline-Mediated mTORC1 Signaling

Proline has been identified as a signaling molecule that can activate the mammalian target of rapamycin complex 1 (mTORC1) pathway.[9][10][11] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[12][13]

Activation of mTORC1 by proline can lead to:

-

Increased Protein Synthesis: mTORC1 phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein translation.[12][13]

-

Cell Proliferation: Proline-mediated mTOR activation has been shown to be critical for the G1/S phase progression of hepatocytes stimulated by hepatocyte growth factor (HGF), partly through the upregulation of cyclin-E1.[10] This effect is also linked to collagen synthesis, highlighting the interconnectedness of proline metabolism and cell cycle control.[10]

Diagram: Proline-mTORC1 Signaling Pathway

Caption: Proline-mediated activation of the mTORC1 signaling pathway.

Alanine and the Glucose-Alanine Cycle: Energy Metabolism

L-alanine plays a crucial role in the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from muscle to the liver and contributes to gluconeogenesis.[14][15][16]

The cycle proceeds as follows:

-

In muscle and other peripheral tissues, amino groups from the breakdown of other amino acids are transferred to pyruvate (a product of glycolysis) to form alanine.[16]

-

Alanine is released into the bloodstream and transported to the liver.[16]

-

In the liver, alanine is converted back to pyruvate by transamination.[14][16]

-

The pyruvate is then used as a substrate for gluconeogenesis to produce glucose.[14][15]

-

The newly synthesized glucose is released into the blood and can be taken up by muscles for energy.[16]

This cycle serves to maintain blood glucose levels during periods of fasting or prolonged exercise and allows for the safe transport of ammonia from muscles to the liver for conversion to urea.

Diagram: The Glucose-Alanine Cycle

Caption: The Glucose-Alanine Cycle for inter-organ metabolism.

Cellular Transport

The cellular uptake of this compound is likely mediated by peptide transporters. The H+/peptide cotransporter PEPT1, which is expressed in the intestine and kidneys, has a high affinity for Xaa-Pro dipeptides.[17] This suggests that PEPT1 is a probable transporter for this compound, facilitating its absorption and reabsorption. In addition to PEPT1, other peptide transporters and amino acid transporters for proline and alanine may also be involved in its transport across cell membranes.[17]

Diagram: Cellular Transport of this compound

Caption: Proposed transport of this compound via PEPT1.

Quantitative Data

Table 1: Enzyme Substrate Specificity and Kinetic Information

| Enzyme | Substrate(s) | Reported Kinetic Parameters/Notes |

| Prolidase (PEPD) | Dipeptides with C-terminal Proline or Hydroxyproline (e.g., Gly-Pro, Ala-Pro) | - Absolute specificity for the trans isomer of the imidodipeptide substrate.[18]- Requires Mn2+ for activity.[2] |

| Dipeptidyl Peptidase-IV (DPP-IV) | Peptides with N-terminal X-Pro or X-Ala (where X is an amino acid) | - Catalytic parameters vary with the amino acid in the P1 position (the 'X' in X-Pro).[19]- For P1-substituted analogs [X2,Ala15]-GRF(1-29)-NH2, the order of kcat/Km is: Abu > Pro > Ala >> Ser > Gly = Val >> Leu.[19]- Reported Km for Gly-Pro-p-nitroanilide is in the mM range.[7] |

Conclusion

The mechanism of action of this compound is multifaceted, centered around its hydrolysis by prolidase and DPP-IV. This enzymatic breakdown is not merely a catabolic process but releases two biologically active amino acids, L-proline and L-alanine, which subsequently participate in critical signaling and metabolic pathways, including mTORC1 activation and the glucose-alanine cycle. Understanding these intricate mechanisms is essential for researchers and professionals in the fields of biochemistry, physiology, and pharmacology, and may open new avenues for therapeutic interventions and drug development. Further research is warranted to fully elucidate the specific kinetic parameters of this compound with its target enzymes and to explore its full range of physiological roles.

References

- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. abcam.com [abcam.com]

- 7. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Up-regulation of cyclin-E(1) via proline-mTOR pathway is responsible for HGF-mediated G(1)/S progression in the primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

- 13. mTOR pathway | Abcam [abcam.com]

- 14. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 15. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Alanine - Wikipedia [en.wikipedia.org]

- 17. Transport of L-proline, L-proline-containing peptides and related drugs at mammalian epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Direct NMR evidence that prolidase is specific for the trans isomer of imidodipeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetics of dipeptidyl peptidase IV proteolysis of growth hormone-releasing factor and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanyl-L-proline: A Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-proline, a dipeptide composed of the amino acids L-alanine and L-proline, is a molecule of growing interest in biochemical and pharmaceutical research. While its synthesis and in vitro bioactivities are well-documented, its natural occurrence and discovery have been more elusive. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural presence of this compound. It details its identification in various biological sources, presents methodologies for its detection and quantification, and explores its potential role in biological signaling pathways.

Introduction

This compound (Ala-Pro) is a dipeptide with the chemical formula C8H14N2O3 and a molecular weight of 186.21 g/mol .[1] Its structure, featuring a peptide bond between L-alanine and the cyclic amino acid L-proline, confers unique conformational properties that may influence its biological activity.[2] The presence of a proline residue makes it a potential substrate for certain proteases, such as dipeptidyl peptidase-4 (DPP-4).[2] While extensively used as a synthetic compound in research, particularly for studying enzyme kinetics and peptide transport, reports on its natural occurrence are limited but significant, pointing towards its role as a metabolite in diverse organisms.[1][3]

Discovery and Natural Occurrence

The discovery of this compound in natural sources has been sporadic, with identifications primarily emerging from advanced metabolomic and peptidomic studies of complex biological matrices. Unlike its constituent amino acids, which are ubiquitous, the dipeptide itself appears to be present in specific contexts.

Microbial Sources

This compound has been identified in the metabolomes of the bacterium Aeromonas veronii and the protozoan parasite Trypanosoma brucei.[1][3] In these microorganisms, it is likely a product of protein metabolism or may have specific, yet-to-be-determined, biological functions. The presence in Trypanosoma brucei is particularly interesting given the parasite's reliance on proline metabolism for survival in its tsetse fly vector.[1][4]

Dairy Products

The presence of this compound has been detected in cow's milk.[5] Milk is a complex biological fluid containing a diverse array of peptides, many of which are generated by the enzymatic breakdown of milk proteins like casein.[6][7][8] These peptides can have various bioactive properties.[6][7] The identification of this compound in milk suggests it is a naturally occurring dipeptide in this food source, although its concentration and physiological significance are still under investigation.

Quantitative Data on Natural Occurrence

To date, specific quantitative data on the concentration of this compound in these natural sources remains limited in publicly available literature. The detection has been primarily qualitative or as part of broader peptidomic and metabolomic analyses. The table below summarizes the current knowledge on its natural occurrence.

| Biological Source | Organism/Matrix | Method of Detection | Quantitative Data | Reference |

| Microorganism | Aeromonas veronii | Metabolomics | Detected, not quantified | [1][3] |

| Microorganism | Trypanosoma brucei | Metabolomics | Detected, not quantified | [1][3] |

| Food Source | Cow's Milk | Peptidomics | Detected, not quantified | [5] |

Experimental Protocols

The identification and quantification of this compound in complex biological samples typically involve sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). Below are detailed methodologies for the extraction and analysis of this dipeptide from microbial and dairy sources.

Extraction of this compound from Microbial Cultures

This protocol is a generalized procedure for the extraction of small peptides from bacterial or protozoan cultures.

-

Cell Lysis and Protein Precipitation:

-

Harvest microbial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using sonication or bead beating on ice.

-

Precipitate larger proteins by adding a cold organic solvent such as acetonitrile or ethanol (typically 2 volumes of solvent to 1 volume of lysate).[9][10]

-

Incubate the mixture at -20°C for at least 2 hours to facilitate precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing small peptides and metabolites.

-

-

Solid-Phase Extraction (SPE) for Peptide Enrichment:

-

Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% trifluoroacetic acid) to remove salts and other hydrophilic impurities.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% trifluoroacetic acid).

-

Dry the eluted peptide fraction using a vacuum centrifuge.

-

Extraction of this compound from Milk

This protocol outlines the steps for extracting small peptides from milk samples.

-

Defatting and Protein Precipitation:

-

Centrifuge the milk sample at 4°C to separate the cream layer.

-

Collect the skim milk fraction.

-

Precipitate the caseins and other large proteins by adding an acid, such as trichloroacetic acid (TCA) to a final concentration of 2-5%, or by adjusting the pH to 4.6 with hydrochloric acid.[11]

-

Incubate on ice for 1-2 hours.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant (whey fraction) containing the peptides.

-

-

Solid-Phase Extraction (SPE):

-

Follow the same SPE procedure as described in section 3.1.2 to enrich the peptide fraction from the whey.

-

LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Reconstitute the dried peptide extracts in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

Prepare a standard curve of synthetic this compound of known concentrations.

-

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column suitable for peptide separations.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[5]

-

The gradient should be optimized to achieve good separation of the dipeptide from other components in the sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive ion mode.

-

Use an electrospray ionization (ESI) source.

-

Perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantification.

-

The precursor ion (Q1) for this compound will be its protonated molecular mass [M+H]+ (m/z 187.11).

-

The product ions (Q3) will be specific fragments of the dipeptide generated by collision-induced dissociation. The most intense and stable fragment ions should be selected for quantification.

-

Potential Biological Signaling Pathway

While a specific signaling pathway directly initiated by this compound has not been fully elucidated, its structure suggests a potential interaction with dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides.[2]

The Dipeptidyl Peptidase-4 (DPP-4) Pathway

DPP-4 plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By cleaving these hormones, DPP-4 attenuates their ability to stimulate insulin secretion. Inhibitors of DPP-4 are a class of drugs used to treat type 2 diabetes.

Given that this compound is a dipeptide with proline at the C-terminus, it could potentially act as a competitive inhibitor of DPP-4.[12][13] By binding to the active site of DPP-4, this compound could prevent the degradation of endogenous substrates like GLP-1, thereby potentiating their downstream effects.

Caption: Potential interaction of this compound with the DPP-4 signaling pathway.

Experimental Workflow for Investigating DPP-4 Inhibition

To validate the hypothesis that this compound inhibits DPP-4, the following experimental workflow can be employed.

Caption: Workflow for determining the inhibitory effect of this compound on DPP-4.

Conclusion

This compound is a naturally occurring dipeptide that has been identified in microbial and food sources. While quantitative data on its natural abundance is still needed, the methodologies for its detection and quantification are well-established. Its structural similarity to known substrates of DPP-4 suggests a potential role as a modulator of this important signaling pathway, warranting further investigation. This guide provides a foundational understanding for researchers and professionals in drug development to explore the full therapeutic and biological potential of this compound.

References

- 1. Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector | PLOS Pathogens [journals.plos.org]

- 2. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extensive in vivo human milk peptidomics reveals specific proteolysis yielding protective antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative LC-MS/MS analysis of high-value milk proteins in Danish Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Milk Peptidomics to Identify Functional Peptides and for Quality Control of Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Detection of Bioactive Peptides in Milk and Dairy Products: Remarks about Agro-Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Profiling of the Native and Modified Peptidomes of Raw Bovine Milk and Processed Milk Products [mdpi.com]

- 9. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.ul.ie [pure.ul.ie]

- 13. researchgate.net [researchgate.net]

Antioxidant properties of L-Alanyl-L-proline

An In-depth Technical Guide to the Antioxidant Properties of L-Alanyl-L-proline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, direct experimental studies quantifying the antioxidant activity of the isolated dipeptide this compound are limited in publicly accessible literature. This guide synthesizes the known antioxidant functions of its constituent amino acids, L-alanine and L-proline, and outlines the established mechanisms and experimental protocols that can be applied to evaluate the potential antioxidant properties of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals or by bolstering the endogenous antioxidant defense systems.

This compound (Ala-Pro) is a dipeptide composed of the amino acids L-alanine and L-proline. While the bioactivity of many peptides is an area of intense research, the specific antioxidant profile of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of its potential antioxidant properties, drawing upon the well-documented roles of its constituent amino acids. Furthermore, it details the key signaling pathways likely involved and presents standardized experimental protocols for its evaluation, serving as a foundational resource for researchers in the field.

Antioxidant Profile of Constituent Amino Acids

The potential antioxidant activity of this compound can be inferred from the known properties of L-alanine and L-proline.

L-Alanine: Cytoprotection and Enzyme Induction

L-alanine has been demonstrated to confer cellular protection against oxidative insults, not by direct radical scavenging, but by upregulating the expression of critical antioxidant defense proteins. Pre-treatment with L-alanine protects endothelial cells from hydrogen peroxide-induced cytotoxicity.[1] This protection is associated with the induction of Heme Oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), and ferritin, an iron-sequestering protein that prevents iron from participating in the generation of hydroxyl radicals via the Fenton reaction.[1]

Table 1: Summary of L-Alanine Antioxidant-Related Activities

| Activity | Mechanism | Observed Effect |

|---|---|---|

| Cellular Protection | Indirect; via induction of antioxidant proteins. | Protects endothelial cells from H₂O₂-mediated cytotoxicity.[1] |

| Enzyme Induction | Upregulation of gene expression. | Induces synthesis of Heme Oxygenase-1 (HO-1) and Ferritin.[1] |

L-Proline: A Direct ROS Scavenger and Enzyme Modulator

Proline is a unique imino acid that plays a multifaceted role in stress mitigation. It is well-established as a direct scavenger of certain reactive oxygen species and a modulator of the cellular redox environment.

-

Direct Scavenging: Proline has been shown to quench both singlet oxygen and superoxide radicals in vitro. While its scavenging efficiency on a molar basis is modest, its ability to accumulate to high concentrations under stress conditions makes it a physiologically relevant contributor to non-enzymatic ROS detoxification.

-

Enzyme Modulation: Exogenous proline can enhance the activities of major antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), thereby improving the cell's capacity to neutralize ROS.[2][3][4]

Table 2: Summary of L-Proline Antioxidant-Related Activities

| Activity | Mechanism | Observed Effect |

|---|---|---|

| Direct ROS Scavenging | Physical quenching and electron transfer. | Quenches singlet oxygen and superoxide radicals. |

| Enzyme Activity Modulation | Upregulation of antioxidant defenses. | Increases the activity of SOD and CAT in response to stress.[2][3] |

| Redox Environment | Preservation of antioxidant pools. | Protects against the depletion of glutathione (GSH) during stress.[5] |

| Lipid Peroxidation | Protection of cellular membranes. | Reduces levels of thiobarbituric acid-reactive substances (TBARS).[3] |

Proposed Mechanisms of Antioxidant Action for this compound

Based on the properties of its components and the known mechanisms of other bioactive peptides, this compound could exert antioxidant effects through two primary routes: direct radical scavenging and modulation of endogenous antioxidant signaling pathways.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[6][7] Under basal conditions, Keap1 binds to Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a broad array of cytoprotective proteins, including SOD, CAT, glutathione peroxidases (GPx), and enzymes involved in glutathione synthesis.[6]

Bioactive peptides have been shown to activate this pathway by directly interacting with the Keap1 protein, effectively competing with Nrf2 for its binding site and preventing its degradation. It is plausible that this compound could act in a similar manner to stabilize Nrf2 and enhance cellular antioxidant defenses.

Caption: Keap1-Nrf2 signaling pathway and potential modulation by this compound.

Experimental Protocols for Antioxidant Evaluation

To empirically determine the antioxidant properties of this compound, a multi-tiered approach involving both chemical and cell-based assays is necessary.

General Experimental Workflow

A logical progression for testing involves initial screening with rapid in vitro chemical assays, followed by more biologically relevant cell-based models to confirm cytoprotective effects and elucidate mechanisms.

Caption: A typical experimental workflow for evaluating antioxidant properties.

Detailed Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[8]

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Store in an amber bottle at 4°C.

-

Prepare a series of concentrations of this compound in the same solvent.

-

Prepare a positive control, such as Ascorbic Acid or Trolox, at similar concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the DPPH working solution.

-

Add 100 µL of the this compound solution (or positive control, or solvent for the blank).

-

Prepare a sample blank for each concentration by adding 100 µL of the sample to 100 µL of the solvent (without DPPH) to correct for any intrinsic color of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

-

Detailed Protocols: Cellular Antioxidant Enzyme Assays

These assays measure the activity of key endogenous antioxidant enzymes in cell lysates after treatment with this compound and/or an oxidative stressor.[9][10]

-

Cell Culture and Lysate Preparation:

-

Culture a suitable cell line (e.g., HEK293, HepG2) to ~80% confluency.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). In some experiments, an oxidative stressor (e.g., H₂O₂) is added for the final few hours.

-

Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer or sonication in potassium phosphate buffer).

-